molecular formula C4H8BrNO2 B155290 2-Bromo-N-methoxy-N-methylacetamide CAS No. 134833-83-3

2-Bromo-N-methoxy-N-methylacetamide

Cat. No. B155290
M. Wt: 182.02 g/mol
InChI Key: GKJMVMJIDBDPDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-N-methoxy-N-methylacetamide is a chemical compound that is part of a broader class of N-methoxy-N-methylamides. These compounds are of interest due to their potential applications in various chemical reactions and as intermediates in the synthesis of other chemical entities.

Synthesis Analysis

The synthesis of related N-methoxy-N-methylamide structures has been reported in the literature. For instance, a new reagent for the synthesis of the α,β-unsaturated N-methoxy-N-methyl-amide structural unit has been developed, which can be prepared from 2-chloro-N-methoxy-N-methylacetamide and reacted with aldehydes under Julia conditions to furnish the desired functionality . Although not directly about 2-Bromo-N-methoxy-N-methylacetamide, this method could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of 2-Bromo-N-methoxy-N-methylacetamide and its derivatives can be characterized using various spectroscopic techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and gas chromatography-mass spectrometry (GC-MS) . These techniques provide detailed information about the molecular framework and the nature of substituents attached to the core structure.

Chemical Reactions Analysis

Compounds similar to 2-Bromo-N-methoxy-N-methylacetamide can participate in a variety of chemical reactions. For example, N-Bromoacetamide has been used in addition and substitution reactions with nitroalkene moieties, leading to the introduction of bromine and acetamido groups across olefinic double bonds . This suggests that 2-Bromo-N-methoxy-N-methylacetamide could also undergo similar reactions, potentially leading to a range of derivative compounds.

Physical and Chemical Properties Analysis

While specific data on 2-Bromo-N-methoxy-N-methylacetamide is not provided, the physical and chemical properties of related compounds can be inferred. For instance, 2-Bromo-6-methoxynaphthalene is an important intermediate in pharmaceutical synthesis and has been prepared using various methylating agents, highlighting the importance of such brominated methoxy compounds . The physical properties such as solubility, melting point, and stability of these compounds are crucial for their handling and application in chemical synthesis.

Scientific Research Applications

Synthesis of α,β-Unsaturated N-Methoxy-N-methyl-amide

A study by Manjunath, Sane, and Aidhen (2006) developed a reagent for synthesizing the α,β-unsaturated N-methoxy-N-methyl-amide structural unit. This was achieved through a process involving 2-chloro-N-methoxy-N-methylacetamide and showcased the compound's potential in organic synthesis (Manjunath, Sane, & Aidhen, 2006).

Creation of Z-Unsaturated Amides

Fortin, Dupont, and Deslongchamps (2002) described the use of N-methoxy-N-methyl bis(2,2,2-trifluoroethyl)phosphonamide, which involves 2-bromo-N-methoxy-N-methylacetamide, for synthesizing Z-unsaturated amides. This method highlights the versatility and efficiency in yielding amides (Fortin, Dupont, & Deslongchamps, 2002).

Characterization in Binary Mixtures

Victor and Hazra (2002) conducted a study on the properties of N-methylacetamide in binary mixtures with 2-methoxyethanol and water. This research, involving density, viscosity, and ultrasonic velocity measurements, contributes to a better understanding of the mixture properties of related acetamides (Victor & Hazra, 2002).

Quorum-Sensing Molecule Synthesis

Hodgkinson et al. (2012) described a microwave-assisted procedure to prepare quorum-sensing molecules, starting with α-chloro ketones formation involving 2-chloro-N-methoxy-N-methylacetamide. This research contributes to the field of microbiology, specifically in studying bacterial communication (Hodgkinson, Galloway, Welch, & Spring, 2012).

Antifungal Bioactivity of Derivatives

Li and Yang (2009) synthesized derivatives of methyl 2-methoxyimino-2-{2-[(substituted benzylidene)aminooxymethyl]phenyl}acetate and N-methylacetamide, exploring their antifungal properties. This study provides insights into the potential pharmaceutical applications of these compounds (Li & Yang, 2009).

Infrared Spectrum Study of N-Methylacetamide

Ji et al. (2020) conducted a study on the infrared spectrum of N-methylacetamide, providing valuable information on its chemical properties and potential applications in organic chemistry and analytical chemistry (Ji, Yang, Ji, Zhu, Ma, Chen, Jia, Tang, & Cao, 2020).

Use in Radical Polymerization

Zhou et al. (2015) explored the use of N-methylacetamide in atom transfer radical polymerizations, highlighting its potential in polymer chemistry (Zhou, Wang, Han, He, Yang, Xue, Liao, & Xie, 2015).

properties

IUPAC Name

2-bromo-N-methoxy-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8BrNO2/c1-6(8-2)4(7)3-5/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKJMVMJIDBDPDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)CBr)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50446373
Record name 2-Bromo-N-methoxy-N-methylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50446373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-N-methoxy-N-methylacetamide

CAS RN

134833-83-3
Record name 2-Bromo-N-methoxy-N-methylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50446373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-N-methoxy-N-methylacetamide
Reactant of Route 2
Reactant of Route 2
2-Bromo-N-methoxy-N-methylacetamide
Reactant of Route 3
Reactant of Route 3
2-Bromo-N-methoxy-N-methylacetamide
Reactant of Route 4
Reactant of Route 4
2-Bromo-N-methoxy-N-methylacetamide
Reactant of Route 5
Reactant of Route 5
2-Bromo-N-methoxy-N-methylacetamide
Reactant of Route 6
Reactant of Route 6
2-Bromo-N-methoxy-N-methylacetamide

Citations

For This Compound
37
Citations
S Fortin, F Dupont… - The Journal of Organic …, 2002 - ACS Publications
… 2-Bromo-N-methoxy-N-methylacetamide (4) was easily obtained 8 and the tris(2,2,2-trifluoroethyl)phosphite is commercially available. However, the desired phosphonate was never …
Number of citations: 37 pubs.acs.org
AK Ghosh, S Banerjee, S Sinha… - The Journal of organic …, 2009 - ACS Publications
… As shown in Scheme 1, the known BT-sulfide 1 (15) was prepared by reaction of the sodium salt of 2-mercapto-1,3-benzothiazole with 2-bromo-N-methoxy-N-methylacetamide (18) (…
Number of citations: 75 pubs.acs.org
S Balasubramaniam, IS Aidhen - Synlett, 2011 - thieme-connect.com
… Building blocks 4 and 5 were envisaged through simple dialkylation of sodium diselenide (6) [¹¹] with 2-bromo-N-methoxy-N-methylacetamide (7) [¹²] or 3-bromo-N-methoxy-N-methyl …
Number of citations: 6 www.thieme-connect.com
OS Ascenso, G Carrau, KB Xavier, MR Ventura… - Molecules, 2021 - mdpi.com
A new synthetic route for the quorum sensing signal Autoinducer-2 (AI-2) is described and used for the preparation of [4- 13 C]-AI-2 starting from [1- 13 C]-bromoacetic acid. The key …
Number of citations: 2 www.mdpi.com
J Song, W Chen, Y Zhao, C Li, G Liang, L Huang - RSC advances, 2016 - pubs.rsc.org
… Despite two analogue methyl 2-bromoacetate and 2-bromo-N-methoxy-N-methylacetamide can be employed as coupling partners, α-halo ketones and nitrile weren't reported in this …
Number of citations: 15 pubs.rsc.org
P Wisse, H Gold, M Mirzaian, MJ Ferraz… - European Journal of …, 2015 - Wiley Online Library
… [1,2- 13 C 2 ]-2-Bromo-N-methoxy-N-methylacetamide and [1,2- 13 C 2 ]-2-Chloro-N-… to give a mixture of [1,2- 13 C 2 ]-2-bromo-N-methoxy-N-methylacetamide and [1,2- 13 C 2 ]-2-chloro…
DA Alonso, M Fuensanta, E Gómez‐Bengoa, C Najera - 2008 - Wiley Online Library
… Commercially available 3,5-bis(trifluoromethyl)thiophenol17 was S-alkylated with tert-butyl bromoacetate and pre-prepared 2-bromo-N-methoxy-N-methylacetamide18 using …
TA Dwight - 2014 - escholarship.org
… 2-Bromo-N-methoxy-N-methylacetamide was synthesized by treating bromoacetyl bromide with N,O-dimethylhydroxylamine hydrochloride and potassium carbonate in acetonitrile. …
Number of citations: 0 escholarship.org
L Moro - Drugs of the Future, 2018 - access.portico.org
… Cleavage of the phthaloyl moiety of compound (IV) with NH2NH2 in MeOH produces primary amine (V), which is alkylated with 2-bromo-N-methoxy-N-methylacetamide (VI) [prepared …
Number of citations: 1 access.portico.org
SS Thorat, G Rama Krishna… - The Journal of Organic …, 2021 - ACS Publications
… After being stirred for 30 min, 2-bromo-N-methoxy-N-methylacetamide (19) (3.96 g, 21.70 mmol) in THF (5 mL) was added dropwise and was stirred for another 2 h at −78 C and then at …
Number of citations: 8 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.